Buserelin Exhibits Higher GnRH Receptor Binding Affinity (pKi 9.3–9.5) Than Leuprolide (pKi 8.5–9.1)
Buserelin demonstrates GnRH receptor binding affinity (pKi 9.3–9.5) that exceeds leuprolide (pKi 8.5–9.1) by approximately one order of magnitude, placing buserelin in the highest-affinity tier alongside goserelin, histrelin, nafarelin, and triptorelin [1]. This affinity difference translates to enhanced potency in receptor-mediated signaling cascades. Notably, buserelin is also employed as a radioligand ([125I]buserelin, Kd = 4×10⁻⁸ M in rat pituitary) for GnRH receptor binding assays, a utility not universally shared across the agonist class [1].
| Evidence Dimension | GnRH receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 9.3–9.5 |
| Comparator Or Baseline | Leuprolide: pKi = 8.5–9.1; Goserelin, histrelin, nafarelin, triptorelin: pKi = 9.3–9.5 |
| Quantified Difference | Approximately 1 log unit higher affinity for buserelin versus leuprolide |
| Conditions | Radioligand binding competition assays using cloned human GnRH receptor expressed in heterologous cell systems |
Why This Matters
Procurement for receptor pharmacology studies or binding assays should prioritize buserelin over leuprolide when maximal target engagement at lower concentrations is required.
- [1] Alexander SP, et al. The Concise Guide to PHARMACOLOGY 2013/14: G Protein-Coupled Receptors. Br J Pharmacol. 2013;170(8):1459-1581. Table: Selective agonists (pKi) for GnRH receptor. View Source
